![molecular formula C21H20FN3O2S B2524347 N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide CAS No. 878064-71-2](/img/structure/B2524347.png)
N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide
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Description
The compound "N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide" is a structurally complex molecule that may have potential biological activity due to its pyrimidine core and substituted phenyl groups. Pyrimidine derivatives have been extensively studied for their biological activities, including antifungal, antibacterial, and antitumor properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-component reactions that can include acetoacetanilides, aromatic aldehydes, and urea or its derivatives . The key intermediate for such compounds could be a 2-oxo-pyrimidine, which is then further functionalized with various substituents, such as aryl thiols, through oxidative addition reactions . The synthesis process is typically confirmed using spectroscopic methods like IR, PMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For instance, the presence of a methylsulfanyl group and the specific arrangement of substituents around the pyrimidine ring can significantly influence the compound's interaction with biological targets . Crystallographic studies can reveal the presence of hydrogen bonding, π-π stacking interactions, and the overall three-dimensional architecture of the molecule, which are important for understanding its potential biological functions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process that can be facilitated by microwave-assisted synthesis under catalyst- and solvent-free conditions . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the mechanisms of these reactions, including the formation of intimate ion pairs as key intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the methylsulfanyl and fluorophenyl groups can affect these properties and, consequently, the compound's pharmacokinetic profile. The antimicrobial and antifungal activities of these compounds are often evaluated in vitro using various assays to determine their efficacy and potency against different strains of bacteria and fungi .
Scientific Research Applications
Synthesis and Characterization of Polyamides and Polyimides
- Research has been conducted on the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, suggesting a focus on developing materials with high glass transition temperatures and good solubility in various organic solvents (Liaw et al., 2002). These materials are valuable for their thermal stability and potential applications in electronics and coatings.
Electrochemical and Electrochromic Properties
- Studies on the electrochemical and electrochromic properties of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been conducted (Liou & Chang, 2008). These materials exhibit good solubility, thermal stability, and reversible electrochromic characteristics, indicating their potential for use in smart windows and displays.
Antipathogenic Activity
- The synthesis and antipathogenic activity of thiourea derivatives have been explored, highlighting the significance of specific substituents on the thiourea moiety for antimicrobial efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This research suggests potential avenues for developing new antimicrobial agents.
Antitubercular and Antibacterial Activities
- Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities, with certain derivatives showing more potency than reference drugs (Bodige et al., 2020). This indicates the importance of triazinyl carboxamide derivatives in medicinal chemistry for developing new therapeutic agents.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-7-8-17(9-14(13)2)24-19(26)18-11-23-21(25(3)20(18)27)28-12-15-5-4-6-16(22)10-15/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISINYNPIDYPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide |
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